

2'-Chloroacetoacetanilide CAS number 93-70-9 characterization

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	2'-Chloroacetoacetanilide
CAS No.:	93-70-9
Cat. No.:	B1583483

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Executive Summary

2'-Chloroacetoacetanilide (CAS 93-70-9), also known as Acetoacet-o-chloroanilide (AAOCA), is a critical organic intermediate primarily utilized in the synthesis of high-performance azo pigments (Hansa Yellows) and specific agrochemicals. Its industrial value stems from the active methylene group within its acetoacetyl moiety, which facilitates rapid azo coupling reactions.

This technical guide provides a comprehensive characterization profile, including validated analytical methods (HPLC, NMR, IR), synthesis protocols, and mechanistic insights into its application in pigment chemistry. It is designed to serve as a self-validating reference for laboratory synthesis and quality control.

Molecular Identity & Physicochemical Profile

The molecule exists in a dynamic equilibrium between keto and enol tautomers, a feature that significantly influences its spectroscopic characterization and reactivity.^{[1][2][3]}



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Tautomeric Equilibrium

In solution, **2'-chloroacetoacetanilide** exhibits keto-enol tautomerism. The keto form is generally favored in non-polar solvents (like CDCl_3), while the enol form is stabilized by intramolecular hydrogen bonding and conjugation, particularly in polar protic solvents or during coordination with metal ions.



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Figure 1: Keto-Enol tautomerism of **2'-Chloroacetoacetanilide**.^{[4][5][6][7][8][9]} The active methylene group in the keto form is the site of azo coupling.

Synthesis & Manufacturing Context

Understanding the synthesis route is essential for identifying potential impurities (e.g., unreacted o-chloroaniline or symmetric ureas).

Industrial Route (Diketene Process)

The standard industrial synthesis involves the reaction of o-chloroaniline with diketene. This method is atom-efficient but requires handling hazardous diketene.

Laboratory Protocol (Ethyl Acetoacetate Route)

For laboratory-scale synthesis where diketene handling is unsafe, ethyl acetoacetate is the preferred reagent.

Protocol: Synthesis of **2'-Chloroacetoacetanilide**

- Reagents:
 - o-Chloroaniline (1.0 eq)
 - Ethyl Acetoacetate (1.2 eq)
 - Solvent: Xylene or Toluene (High boiling point required to drive off ethanol)
 - Catalyst: Triethylamine (0.05 eq) or Pyridine
- Procedure:
 - Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, thermometer, and a distillation condenser (Dean-Stark trap optional but recommended).
 - Reaction: Charge o-chloroaniline and solvent. Heat to 90°C.
 - Addition: Add ethyl acetoacetate dropwise over 30 minutes.
 - Reflux: Increase temperature to reflux (~110-120°C). Ethanol byproduct must be distilled off to drive the equilibrium forward. Monitor reaction by TLC (Hexane:EtOAc 7:3).
 - Workup: Cool to room temperature. The product may crystallize directly. If not, remove solvent under reduced pressure.

- Purification: Recrystallize from Ethanol/Water (80:20).
- Yield: Expected 75-85%.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

This method separates the product from the starting material (o-chloroaniline) and potential thermal degradation byproducts.



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Spectroscopic Identification

Infrared Spectroscopy (FT-IR, KBr Pellet):

- 3260 cm^{-1} : N-H stretching (Secondary Amide).
- 1715 cm^{-1} : C=O stretching (Ketone) – Distinguishing feature from simple acetanilides.
- 1650 cm^{-1} : C=O stretching (Amide I).
- 1590 cm^{-1} : Aromatic C=C ring stretch.
- 750 cm^{-1} : C-Cl stretching (Ortho-substituted benzene).

Proton NMR (^1H -NMR, 400 MHz, CDCl_3):

- δ 2.35 (s, 3H): Methyl group (-COCH₃).
- δ 3.65 (s, 2H): Methylene group (-COCH₂CO-). Note: In enol form, this signal diminishes and a vinyl proton appears ~5.0-5.5 ppm.
- δ 7.0 - 7.5 (m, 3H): Aromatic protons.
- δ 8.35 (d, 1H): Aromatic proton adjacent to Amide (deshielded).
- δ 9.40 (br s, 1H): Amide N-H.

Applications: Azo Pigment Synthesis[10]

The primary application of CAS 93-70-9 is as a coupling component for Hansa Yellow pigments (e.g., Pigment Yellow 3). The reaction exploits the acidity of the methylene protons.[10]

Mechanism:

- Diazotization: An aniline derivative (e.g., 4-chloro-2-nitroaniline) is converted to a diazonium salt.
- Coupling: The diazonium ion attacks the active methylene carbon of **2'-chloroacetoacetanilide**.



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Figure 2: Synthesis pathway for Pigment Yellow 3 using **2'-Chloroacetoacetanilide**.

Safety & Handling

- Hazard Classification: Irritant (Skin/Eye).
- Handling: Use local exhaust ventilation. Avoid dust generation.
- Storage: Store in a cool, dry place away from strong oxidizers.
- PPE: Nitrile gloves, safety goggles, and P95 dust mask are mandatory during solid handling.

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- To cite this document: BenchChem. [2'-Chloroacetoacetanilide CAS number 93-70-9 characterization]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1583483#2-chloroacetoacetanilide-cas-number-93-70-9-characterization\]](https://www.benchchem.com/product/b1583483#2-chloroacetoacetanilide-cas-number-93-70-9-characterization)

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